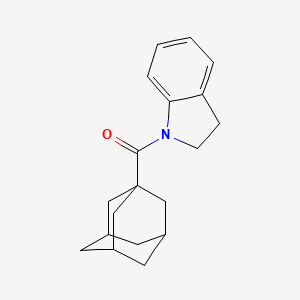

Adamantanyl indolinyl ketone

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H23NO |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

1-adamantyl(2,3-dihydroindol-1-yl)methanone |

InChI |

InChI=1S/C19H23NO/c21-18(20-6-5-16-3-1-2-4-17(16)20)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2 |

InChI Key |

PUOVTWNUSGOYMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4 |

Origin of Product |

United States |

Synthetic Methodologies for Adamantanyl Indolinyl Ketone and Analogues

Direct Synthesis Approaches to the Core Structure

Direct approaches to the adamantanyl indolinyl ketone scaffold primarily involve forming the ketone bridge between the pre-existing adamantane (B196018) and indoline (B122111) moieties. These methods are favored for their straightforward nature, typically involving a single key bond-forming step.

Carbonyl Condensation Reactions for Formation of the Ketone Linkage

Carbonyl condensation reactions are a cornerstone in the synthesis of ketones. wyzant.com These reactions involve a nucleophilic attack on a carbonyl group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. In the context of this compound, this translates to linking the adamantane and indoline parts via the carbonyl carbon.

One synthetic route involves the condensation of adamantane-1-carboxaldehyde with 2,3-dihydro-1H-indole (indoline). ontosight.ai This reaction is a form of crossed aldol (B89426) condensation, where the enolate (or equivalent) of one carbonyl compound reacts with another carbonyl compound. In this specific synthesis, the reaction would likely proceed through the formation of an intermediate that is subsequently oxidized to the ketone. The process typically requires a catalyst to facilitate the condensation. ontosight.ai

The general mechanism for such condensations involves the reaction between an electrophilic carbonyl group and a nucleophile. wyzant.com Aldehydes like adamantane-1-carboxaldehyde serve as the electrophile in this transformation. wyzant.comambeed.com

A more common and direct method for forming the amide and subsequently the ketone linkage is the acylation of indoline with an adamantane-derived acylating agent. The reaction of adamantane-1-carbonyl chloride with 2,3-dihydro-1H-indole in the presence of a base is a documented method for preparing this compound. ontosight.ai This reaction is a type of nucleophilic acyl substitution.

Adamantane-1-carbonyl chloride is a highly reactive acylating agent, readily prepared from adamantane-1-carboxylic acid by treating it with thionyl chloride (SOCl₂). cas.cz The indoline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Table 1: Key Reactants in Direct Synthesis Approaches

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| Adamantane-1-carboxaldehyde | Electrophile in condensation reaction | |

| 2,3-Dihydro-1H-indole (Indoline) | Nucleophile in condensation/acylation |

Condensation of Adamantane-1-Carboxaldehyde with 2,3-Dihydro-1H-Indole

Functionalization Strategies for Indole (B1671886) and Adamantane Precursors

The synthesis of analogues of this compound often requires precursors with specific functional groups. These can be introduced either before or after the main ketone structure is assembled.

The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is well-explored. nih.govbeilstein-journals.org The nitrogen atom (N-1) of the indoline ring is a common site for modification. Direct C-H functionalization and N-functionalization strategies allow for the introduction of various substituents, which can modulate the properties of the final molecule. frontiersin.orgrsc.org

For instance, N-alkylation or N-acylation of the indoline ring can be achieved prior to coupling with the adamantane moiety. Palladium-catalyzed reactions have been developed for the synthesis of various N-functionalized indole derivatives, including those bearing ketone groups. nih.govacs.org These methods provide access to a wide range of analogues by modifying the indoline precursor.

The adamantane group is a lipophilic, rigid, three-dimensional structure that is often incorporated into bioactive molecules to enhance their metabolic stability and membrane permeability. nih.govsemanticscholar.org There are several established methods for synthesizing adamantyl ketones, which can then be further elaborated to include the indoline portion.

Key synthetic strategies include:

Friedel-Crafts Acylation: Adamantane can be acylated with an appropriate acyl chloride in the presence of a Lewis acid.

Reaction with Grignard Reagents: Adamantane-1-carbonyl chloride can react with various Grignard reagents to yield a diverse range of 1-adamantyl ketones. cas.czresearchgate.net

Oxidation of Secondary Alcohols: The oxidation of a secondary alcohol, where one of the substituents is an adamantyl group, provides another route to adamantyl ketones. mdpi.com

Reaction with Organolithium Reagents: Adamantane-carboxylic acid can react with organolithium reagents, such as methyllithium, to produce adamantyl ketones. researchgate.net

Research has also explored the synthesis of adamantyl-based ester derivatives by reacting 1-adamantyl bromomethyl ketone with carboxylic acids, showcasing another pathway to incorporate the adamantane moiety into complex structures. mdpi.com

Table 2: Research Findings on Adamantane Moiety Incorporation

| Method | Precursors | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Grignard Reaction | Adamantane-1-carbonyl chloride, Grignard reagents (R-MgX) | Lewis acid catalyst (e.g., ZnCl₂, AlCl₃), ether or THF solvent | 1-Adamantyl alkyl/aryl ketones | cas.cz |

| Acylation | 1-Adamantyl bromomethyl ketone, Carboxylic acids | Potassium carbonate, Dimethylformamide | 2-(Adamantan-1-yl)-2-oxoethyl benzoates | mdpi.com |

| Nitration of Adamantyl Ketones | 1-Adamantyl bearing aromatic ketones | Mixed acid, Acetyl nitrate | Nitrated aromatic adamantyl ketones | semanticscholar.org |

N-1 Functionalization of Indoline Derivatives

General Ketone Synthesis Principles and Analogous Reactions Applicable to this compound Scaffolds

The formation of the ketone functional group is a cornerstone of organic synthesis. Several reliable methods have been developed, each with its own set of advantages and substrate scope. These general principles can be adapted for the synthesis of intricate molecules like this compound.

Carbon-Carbon Bond Formation Through Condensation Reactions

The creation of new carbon-carbon bonds is fundamental to building the carbon skeleton of target molecules. Condensation reactions are a powerful class of reactions for achieving this, often by joining two smaller molecules with the elimination of a small molecule like water.

The Aldol and Claisen condensations are classic carbon-carbon bond-forming reactions that are instrumental in the synthesis of β-hydroxy carbonyl compounds and β-keto esters, respectively. orgosolver.comjove.com

The Aldol condensation involves the reaction of an enol or enolate of an aldehyde or ketone with another carbonyl compound. orgosolver.comsrmist.edu.in This reaction can be catalyzed by either acid or base and proceeds through the formation of a β-hydroxy ketone, which can then undergo dehydration to yield an α,β-unsaturated ketone. youtube.comlibretexts.org In the context of synthesizing complex ketones, a "crossed" or "mixed" aldol condensation, where two different carbonyl compounds are used, can be particularly useful. libretexts.org For instance, the Claisen-Schmidt reaction is a variation where a ketone reacts with an aromatic aldehyde that lacks α-hydrogens. libretexts.org

The Claisen condensation involves the reaction between two esters or an ester and a ketone in the presence of a strong base to form a β-keto ester or a β-diketone. jove.comsrmist.edu.in Similar to the aldol reaction, a "mixed" Claisen condensation can be employed using an enolizable ester or ketone and a non-enolizable ester. srmist.edu.in

Table 1: Comparison of Aldol and Claisen Condensation

| Feature | Aldol Condensation | Claisen Condensation |

| Reactants | Aldehydes or ketones jove.com | Esters or an ester and a ketone jove.com |

| Product | β-hydroxy carbonyl, α,β-unsaturated carbonyl orgosolver.comyoutube.com | β-keto ester or β-diketone jove.com |

| Catalyst | Acid or base jove.com | Strong base jove.com |

| Key Intermediate | Enol or enolate youtube.com | Enolate jove.com |

The direct acylation of ketones is another effective method for constructing more complex ketone structures, such as 1,3-diketones. One common approach involves the reaction of ketone silyl (B83357) enol ethers with acid chlorides. acs.org This method provides a route to 1,3-diketones, which are valuable synthetic intermediates. acs.org

A prominent named reaction for the synthesis of aromatic ketones is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acid chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). coaching-center.inlibretexts.org This electrophilic aromatic substitution reaction forms an acylium ion intermediate, which is then attacked by the aromatic ring to yield the corresponding aryl ketone. coaching-center.in This method is particularly relevant for synthesizing ketones where one of the groups attached to the carbonyl is an aromatic ring, a common feature in many biologically active molecules. coaching-center.in

Principles of Aldol and Claisen Condensation Applied to Ketone Synthesis

Hydroacylation of Alkenes for Ketone Formation

Hydroacylation, the addition of an aldehyde C-H bond across a carbon-carbon double or triple bond, has emerged as a powerful and atom-economical method for synthesizing ketones. rsc.orgchemrxiv.org This reaction is typically catalyzed by transition metals such as rhodium, cobalt, nickel, or iridium. rsc.orgorganic-chemistry.org

Recent advancements have led to the development of highly selective hydroacylation reactions. For example, nickel-catalyzed intermolecular hydroacylation of alkenes with aldehydes can produce branched ketones in high yields. organic-chemistry.org Furthermore, the use of multiple catalytic systems, such as a combination of a cobalt catalyst, an N-heterocyclic carbene (NHC) catalyst, and a photoredox catalyst, has enabled the synthesis of branched ketones from alkenes and acyl fluorides. chemistryviews.org Intramolecular hydroacylation is also a well-established method for synthesizing cyclic ketones. rsc.org

Oxidation-Based Approaches to Ketone Synthesis

Oxidation reactions provide a direct route to ketones from other functional groups, most notably alcohols. This is a widely used and reliable transformation in organic synthesis.

The oxidation of secondary alcohols is a classic and highly efficient method for the preparation of ketones. libretexts.orgchemguide.co.ukwikipedia.org This transformation can be achieved using a variety of oxidizing agents. libretexts.orgwikipedia.org

Commonly used reagents include chromium-based oxidants like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), as well as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.org Milder reagents such as pyridinium (B92312) chlorochromate (PCC) are also effective for converting secondary alcohols to ketones. libretexts.org Another mild and efficient oxidant is the Dess-Martin periodinane, which allows for the conversion to be carried out under neutral conditions at room temperature. wikipedia.org The choice of oxidizing agent often depends on the presence of other functional groups in the molecule to avoid unwanted side reactions.

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Common Name/Preparation | Typical Conditions |

| H₂CrO₄ | Jones Reagent (CrO₃ in H₂SO₄/acetone) | Aqueous acid libretexts.org |

| KMnO₄ | Potassium Permanganate | Varies (acidic, basic, or neutral) libretexts.org |

| Na₂Cr₂O₇ | Sodium Dichromate | Aqueous acid libretexts.org |

| C₅H₅NH(CrO₃Cl) | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ libretexts.org |

| Dess-Martin Periodinane | - | CH₂Cl₂ room temperature wikipedia.org |

Oxidative Cleavage of Ketones

The synthesis of ketones through the oxidative cleavage of carbon-carbon double bonds is a fundamental transformation in organic chemistry. This approach, while not yet explicitly documented for the direct synthesis of this compound, represents a theoretically viable and potent strategy. The core principle involves the cleavage of a precursor alkene, which, upon reaction with an oxidizing agent, would yield the desired ketone. A hypothetical precursor for this compound would be a molecule such as 1-(adamantan-1-yl)-2-(indolin-1-yl)ethene. The cleavage of the double bond in this precursor would lead directly to the formation of the target ketone.

Several well-established methods for the oxidative cleavage of alkenes could be applied to this hypothetical synthesis. These methods primarily include ozonolysis followed by a workup, and oxidation using strong oxidizing agents like potassium permanganate or ruthenium-based catalysts. organic-chemistry.orglibretexts.org

Ozonolysis

Ozonolysis is a powerful and widely used method for the oxidative cleavage of alkenes. libretexts.org The reaction proceeds by the addition of ozone (O₃) across the double bond to form an unstable primary ozonide (a molozonide), which then rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). core.ac.uk Subsequent workup of the ozonide determines the final products. A reductive workup is typically employed to obtain aldehydes or ketones. libretexts.org

For the proposed synthesis of this compound from 1-(adamantan-1-yl)-2-(indolin-1-yl)ethene, the reaction would proceed as follows:

Ozone Addition: The alkene precursor would be dissolved in an inert solvent, such as dichloromethane (B109758) or methanol, and cooled to a low temperature (typically -78 °C). A stream of ozone is then passed through the solution until the reaction is complete, often indicated by a blue color from the excess ozone.

Reductive Workup: The resulting ozonide is then treated with a reducing agent to yield the ketone. Common reducing agents for this purpose include zinc dust in acetic acid or dimethyl sulfide (B99878) (DMS). libretexts.org

The general reaction scheme is depicted below:

Reaction Scheme for Ozonolysis

The yields for ozonolysis reactions are generally high, and the method is tolerant of a wide range of functional groups, making it a robust choice for complex molecule synthesis.

Permanganate Oxidation

Potassium permanganate (KMnO₄) is another strong oxidizing agent capable of cleaving carbon-carbon double bonds. The reaction conditions, particularly temperature and pH, are crucial in determining the outcome. Under hot, acidic, or neutral conditions, KMnO₄ will cleave the double bond of an alkene to produce ketones and/or carboxylic acids. If a carbon of the double bond is disubstituted, a ketone is formed.

Applying this to the hypothetical precursor, treatment with a hot, aqueous solution of potassium permanganate would be expected to cleave the double bond and form this compound.

Ruthenium-Catalyzed Oxidation

Ruthenium-based catalysts, such as ruthenium trichloride (B1173362) (RuCl₃) or ruthenium tetroxide (RuO₄), in the presence of a co-oxidant like sodium periodate (B1199274) (NaIO₄), provide an efficient method for oxidative cleavage. organic-chemistry.org This method can be advantageous as it often proceeds under milder conditions than permanganate oxidation. The catalytic cycle involves the oxidation of the alkene by RuO₄ to form a cyclic intermediate, which is then cleaved. The co-oxidant regenerates the RuO₄, allowing for a catalytic amount of the ruthenium salt to be used.

The following table summarizes the general conditions and expected outcomes for the oxidative cleavage of a hypothetical 1-(adamantan-1-yl)-2-(indolin-1-yl)ethene precursor.

| Method | Reagents and Conditions | Expected Product | General Yield Range (%) | Reference |

|---|---|---|---|---|

| Ozonolysis | 1. O₃, CH₂Cl₂, -78 °C 2. Zn/CH₃COOH or (CH₃)₂S | This compound | 70-95 | libretexts.org |

| Permanganate Oxidation | KMnO₄, H₂O, heat | This compound | Variable, can lead to over-oxidation | libretexts.org |

| Ruthenium-Catalyzed Oxidation | RuCl₃ (cat.), NaIO₄, CCl₄/H₂O/CH₃CN | This compound | 60-90 | organic-chemistry.org |

Research Findings on Analogous Systems

While direct evidence for the synthesis of this compound via oxidative cleavage is not available in the current literature, studies on the oxidative cleavage of structurally related alkenes provide strong support for the feasibility of this approach. Research on the ozonolysis of various substituted styrenes and other complex alkenes consistently demonstrates high yields of the corresponding ketones. organic-chemistry.org For instance, the oxidative cleavage of various aromatic alkenes to the corresponding aldehydes or ketones using O₂ as the sole oxidant has been reported with good to excellent yields. rsc.org Furthermore, the oxidative cleavage of alkenes containing bulky groups like adamantane has been shown to proceed efficiently. nih.gov These findings suggest that the steric bulk of the adamantyl group and the electronic properties of the indolinyl moiety are unlikely to impede the oxidative cleavage of the proposed precursor.

Retrosynthetic Analysis and Strategic Planning for Adamantanyl Indolinyl Ketone

Fundamental Principles of Retrosynthetic Disconnection for Complex Ketones

The disconnection approach for complex ketones involves identifying bonds that can be reliably formed using known chemical reactions. lkouniv.ac.in This process starts with the target molecule and works backward, step-by-step, to reveal simpler precursor molecules. bhavanscollegedakor.org

The structure of adamantanyl indolinyl ketone presents two primary and logical points for retrosynthetic disconnection. Both disconnections are adjacent to the central carbonyl group, a common and effective strategy in ketone synthesis. sathyabama.ac.in

Disconnection A (C-C Bond between Indoline (B122111) and Carbonyl): This is arguably the most strategic disconnection. It breaks the bond between the C3 position of the indole (B1671886) ring and the acyl carbon. This disconnection points toward a Friedel-Crafts acylation reaction, a classic and powerful method for forming aryl ketones. mdpi.com The precursors (synthons) generated from this break are an electrophilic adamantyl acyl cation and a nucleophilic indole. The corresponding synthetic equivalents would be an adamantane-based acylating agent (like adamantane-1-carbonyl chloride) and indole. organic-chemistry.org

Disconnection B (C-C Bond between Adamantane (B196018) and Carbonyl): This alternative disconnection severs the bond between the adamantyl cage and the carbonyl carbon. This route would suggest a reaction between an adamantyl-based nucleophile (e.g., adamantyl Grignard reagent or organolithium) and an electrophilic indole-3-carbonyl species.

The following table outlines the primary disconnection strategies:

| Disconnection Point | Key Bond Broken | Proposed Forward Reaction | Precursors (Synthetic Equivalents) |

| A | Indolinyl C3 — Carbonyl C | Friedel-Crafts Acylation | Indole + Adamantane-1-carbonyl chloride |

| B | Adamantyl C1 — Carbonyl C | Nucleophilic Acyl Substitution | 1-Adamantylmagnesium bromide + Indole-3-carbonyl chloride |

Given the well-established nature of Friedel-Crafts acylations on electron-rich heterocycles like indole, Disconnection A represents a more conventional and likely successful primary strategy. mdpi.comresearchgate.net

Functional Group Interconversion (FGI) is a critical component of retrosynthetic planning where one functional group is converted into another to enable a specific bond-forming step or to manage selectivity. bhavanscollegedakor.orgnumberanalytics.com These transformations, which include oxidations, reductions, and substitutions, are essential for creating complex molecules from simpler starting materials. fiveable.mesolubilityofthings.com

In the context of synthesizing this compound, FGI is crucial for preparing the necessary reactive precursors. For the preferred Friedel-Crafts pathway (Disconnection A), the key electrophile, adamantane-1-carbonyl chloride, is not a primary starting material. It must be prepared from a more stable precursor.

FGI Pathway for Precursor Preparation:

Target: Adamantane-1-carbonyl chloride (the acylating agent).

FGI Step: The acyl chloride can be formed from the corresponding carboxylic acid. This is a standard FGI.

Precursor: Adamantane-1-carboxylic acid.

This FGI step is vital because carboxylic acids themselves are generally not reactive enough for direct Friedel-Crafts acylation, whereas acyl chlorides are highly effective electrophiles in the presence of a Lewis acid catalyst. nih.gov Similarly, FGI can be applied to modify the indole nucleus to introduce or remove protecting groups, thereby controlling reactivity and preventing side reactions. mdpi.com

| Precursor Modification | FGI Reaction | Purpose |

| Adamantane-1-carboxylic acid ⟶ Adamantane-1-carbonyl chloride | Chlorination (e.g., with SOCl₂) | Activate the carbonyl group for electrophilic acylation. |

| Indole ⟶ N-Protected Indole | N-Alkylation or N-Acylation | Prevent N-acylation side reaction during Friedel-Crafts. mdpi.com |

| N-Protected Indole ⟶ Indole | Deprotection | Remove the protecting group in the final stages of the synthesis. mdpi.com |

Identification of Key Disconnection Points within the this compound Structure

Advanced Retrosynthetic Strategies

Beyond the primary Friedel-Crafts approach, more advanced strategies can be considered, offering alternative pathways or solutions to potential challenges like poor regioselectivity.

Enolates are powerful nucleophiles widely used in carbon-carbon bond formation for ketone synthesis. ox.ac.uk A retrosynthetic strategy involving an enolate disconnection breaks a bond alpha (α) to a carbonyl group. libretexts.org While not the most direct route for the target molecule, one could envision a multi-step pathway where the adamantane moiety is introduced via an enolate.

For instance, a retrosynthetic plan could involve disconnecting an intermediate β-diketone, which is a common target for enolate chemistry. youtube.commdpi.com

Hypothetical Enolate-Based Retrosynthesis:

Target: this compound.

Disconnect: Imagine a precursor like 3-(adamantane-1-carbonyl)-indole-2-carboxylic acid ester.

Disconnection (Claisen Condensation): This 1,3-dicarbonyl relationship can be disconnected via a Claisen-type reaction. lkouniv.ac.in This would lead back to an indole-2-carboxylic acid ester and an adamantyl ketone.

This approach is significantly more complex than the direct Friedel-Crafts acylation but highlights the versatility of enolate chemistry in constructing ketone-containing molecules. The key principle is that the bond α to a carbonyl can be formed by reacting an enolate nucleophile with a suitable electrophile. libretexts.org

Radical chemistry offers a unique set of transformations, particularly for robust hydrocarbon cages like adamantane. nih.govrsc.org A radical retrosynthesis would involve disconnecting the target molecule into radical precursors. newswise.com

Radical Disconnection Strategy:

Disconnection: The bond between the adamantane cage and the carbonyl group.

Radical Precursors: An adamantyl radical and an indole-3-carbonyl radical synthon.

The forward reaction would involve the generation of an adamantyl radical, typically through hydrogen atom transfer (HAT) from adamantane itself using a suitable radical initiator. nih.gov This adamantyl radical could then be coupled with an electrophilic species. Acyladamantanes can be synthesized through direct C-H to C-C radical functionalization, providing a pathway that avoids the pre-functionalization of the adamantane starting material. nih.gov This strategy is attractive for its atom economy and for activating the otherwise inert C-H bonds of adamantane. rsc.org

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. numberanalytics.comwikipedia.orgRegioselectivity is the preferential reaction at one of several possible sites within a molecule. researchgate.netdurgapurgovtcollege.ac.in Both are paramount in the synthesis of this compound, particularly in the planned Friedel-Crafts acylation step.

Regioselectivity in Indole Acylation: The indole ring is an ambident nucleophile with multiple reactive sites. The C3 position is the most nucleophilic and typically the preferred site for electrophilic attack. ikm.org.my However, under certain Friedel-Crafts conditions, side reactions can occur:

N-acylation: The nitrogen atom can be acylated, especially if it is unprotected (free N-H). mdpi.com

C2-acylation: Less common, but possible.

C5-acylation: Acylation can occur on the benzene (B151609) ring portion of the indole, particularly with highly reactive acyl chlorides or strong Lewis acids. clockss.org

The choice of Lewis acid and solvent is critical for controlling the regioselectivity. Milder Lewis acids often favor C3-acylation, while stronger ones can lead to mixtures of products. organic-chemistry.orgresearchgate.net

The following table summarizes the effect of different Lewis acids on the regioselective acylation of indoles, based on findings for related reactions.

| Lewis Acid | Common Outcome | Reference |

| Et₂AlCl / Me₂AlCl | High selectivity for C3-acylation, even without N-H protection. | organic-chemistry.org |

| ZrCl₄ | Good to high yields for C3-acylation with a wide range of acyl chlorides. | researchgate.net |

| Y(OTf)₃ | Effective catalyst for C3-acylation, often used with ionic liquids. | mdpi.com |

| AlCl₃ | Strong Lewis acid; can lead to decomposition or competing substitution at other positions (e.g., C5). | organic-chemistry.orgclockss.org |

Chemoselectivity: If either the indole or adamantane precursors contained other sensitive functional groups (e.g., esters, alkenes), the chosen reaction conditions must be selective for the desired acylation. For example, the Lewis acid used in the Friedel-Crafts reaction should not catalyze unwanted side reactions involving these other groups. Planning the order of reaction steps is crucial to avoid such chemoselectivity problems. bhavanscollegedakor.orgox.ac.uk

Mechanistic Organic Chemistry Studies of Adamantanyl Indolinyl Ketone Synthesis and Transformations

Reaction Mechanisms of Key Synthetic Pathways

The construction of adamantanyl indolinyl ketone can be achieved through various synthetic strategies, each characterized by a distinct reaction mechanism. These pathways often involve the formation of a crucial carbon-carbon bond between the adamantane (B196018) and indolinyl fragments, targeting the carbonyl group as a key reactive site.

A foundational approach to forming the ketone linkage in this compound involves the nucleophilic addition-elimination reaction. This two-step mechanism is characteristic of carboxylic acid derivatives, such as acyl chlorides, which can serve as precursors for the ketone. libretexts.orgchemguide.co.uk

The general mechanism proceeds as follows:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of an adamantane-containing acyl halide (e.g., adamantane-1-carbonyl chloride). The indoline (B122111) ring, being electron-rich, or a corresponding organometallic reagent derived from it, can act as the nucleophile. This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. researchgate.netmasterorganicchemistry.com

Elimination: The tetrahedral intermediate is typically unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Concurrently, the most stable leaving group, in this case, the halide ion (e.g., Cl⁻), is expelled. This step restores the carbonyl group and results in the final ketone product. savemyexams.commasterorganicchemistry.com

The reactivity of the carbonyl compound is paramount. The presence of an electronegative leaving group like chlorine on an acyl chloride makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. libretexts.orgsavemyexams.com The reaction between adamantane-1-carbonyl chloride and an appropriate indoline-based nucleophile (e.g., an indolyl Grignard reagent) exemplifies this pathway. researchgate.net

Table 1: Key Steps in Nucleophilic Addition-Elimination for this compound Synthesis

| Step | Description | Intermediate/Product |

| 1. Activation | Adamantane carboxylic acid is converted to a more reactive acyl chloride (e.g., using thionyl chloride). | Adamantane-1-carbonyl chloride |

| 2. Nucleophilic Attack | The nucleophilic indoline derivative attacks the electrophilic carbonyl carbon of the acyl chloride. | Tetrahedral Intermediate |

| 3. Elimination | The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. | This compound |

Both acid and base catalysis can be employed to facilitate the synthesis of indolyl ketones, leveraging different mechanistic principles.

Acid-Catalyzed Mechanisms: Brønsted or Lewis acids can catalyze the reaction by activating either the carbonyl group or the indole (B1671886) nucleus. nih.govrsc.org In a typical acid-catalyzed reaction, such as a Friedel-Crafts acylation, a Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of an adamantane acyl chloride. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the electron-rich indole ring. nptel.ac.in

Alternatively, a Brønsted acid can protonate the indole at the C3 position, forming an electrophilic indolenium ion. researchgate.net This activated intermediate can then be attacked by an adamantane-containing nucleophile. Acid catalysis also promotes keto-enol tautomerism, which can be a key step in reactions involving ketone enolates. masterorganicchemistry.com

A plausible acid-catalyzed pathway involves:

Activation of the adamantane acylating agent with a Lewis acid.

Electrophilic aromatic substitution, where the indoline ring attacks the activated acylating agent.

Deprotonation to restore the aromaticity of the indole ring and release the catalyst.

Base-Catalyzed Mechanisms: Base-catalyzed reactions typically proceed through the formation of a nucleophilic enolate from a ketone precursor. While less common for direct acylation of indoles, base catalysis is fundamental in related condensation reactions. For instance, a strong base can deprotonate an indoline derivative at the nitrogen atom, increasing its nucleophilicity for subsequent reaction with an adamantane electrophile.

Table 2: Comparison of Acid and Base Catalysis in Indolyl Ketone Synthesis

| Catalyst Type | Role of Catalyst | Key Intermediate | Typical Reaction |

| Acid (Lewis/Brønsted) | Activates carbonyl electrophile or indole nucleophile. | Acylium ion or Indolenium ion. | Friedel-Crafts Acylation. nptel.ac.in |

| Base | Generates a more potent nucleophile (e.g., indolinide anion). | Indolinide anion or enolate. | Nucleophilic substitution. |

Modern synthetic methods increasingly rely on transition-metal catalysis, with palladium being particularly effective for the functionalization of indoles. researchgate.netnih.gov Palladium-catalyzed carbonylation reactions provide a powerful route to indol-3-yl ketones. acs.org A general catalytic cycle for the synthesis of an this compound via a carbonylative coupling might involve an adamantyl halide or boronic acid and an indole substrate. acs.orgbeilstein-journals.org

The proposed catalytic cycle typically includes the following key steps:

Oxidative Addition: A low-valent Pd(0) complex reacts with an adamantyl halide (Adamantyl-X), inserting into the C-X bond to form a Pd(II) intermediate (Adamantyl-Pd-X).

CO Insertion (Carbonylation): A molecule of carbon monoxide (CO) inserts into the Adamantyl-Pd bond, forming an adamantoyl-palladium complex.

Transmetalation or C-H Activation: If using an indolylboronic acid, transmetalation occurs where the indolyl group replaces the halide on the palladium center. Alternatively, direct C-H activation of the indole ring can occur.

Reductive Elimination: The adamantoyl and indolyl groups on the Pd(II) center couple and are eliminated from the metal, forming the desired this compound and regenerating the Pd(0) catalyst. beilstein-journals.org

This approach offers high functional group tolerance and allows the reaction to proceed under mild conditions. acs.orgbohrium.com

Redox-neutral reactions are highly desirable as they maximize atom economy and avoid the need for stoichiometric oxidants or reductants. Several catalytic systems can achieve ketone synthesis under such conditions. For instance, palladium-catalyzed syntheses of 3-acyl indoles have been developed that are redox-neutral. bohrium.com Similarly, rhodium(III)-catalyzed C-H activation pathways can lead to N-heterocycles in a redox-neutral manner. nih.gov

A redox-neutral mechanism for this compound synthesis could involve the coupling of an alkene and an amide, a process that can be achieved without a metal catalyst. nih.govresearchgate.net In a transition-metal-catalyzed cycle, such as with Ni(II), the metal center maintains its oxidation state throughout the reaction, facilitating the transformation without any net oxidation or reduction. researchgate.net The key is the careful choice of substrates and ligands to enable a catalytic cycle where all oxidation and reduction steps are internal and balanced.

Palladium-Catalyzed Mechanisms in Indole Functionalization

Understanding Reactivity Based on Structural Motifs

The reactivity and the mechanistic pathways are profoundly influenced by the inherent structural characteristics of the molecular components.

The adamantane cage is not merely a passive scaffold; its unique properties actively influence reaction mechanisms and outcomes. wikipedia.org

Steric Hindrance: Adamantane is a bulky, rigid group. This steric bulk can direct the regioselectivity of reactions. For example, in the functionalization of a molecule containing an adamantane group, the catalyst or reagent may be forced to attack a less sterically hindered position. A bulky 1-adamantyl ligand has been shown to be crucial for overcoming low reactivity in certain nickel-catalyzed reactions. researchgate.net

Electronic Effects and Stability: Adamantane is composed of sp³-hybridized carbon atoms and is exceptionally stable due to its strain-free, diamond-like structure. wikipedia.orgias.ac.in This stability is a key driving force in Lewis acid-catalyzed isomerizations that form the adamantane cage from other C₁₀H₁₆ isomers. nih.gov The bridgehead carbons of adamantane can stabilize adjacent positive charges or radical intermediates. The formation of a stable adamantyl carbocation or radical is a common feature in its functionalization, allowing for reactions that might be difficult with other alkyl groups. nih.gov

Lipophilicity: The hydrocarbon nature of adamantane imparts significant lipophilicity to the molecule. This property can influence the solubility of reactants and intermediates, potentially altering reaction kinetics and favoring non-polar solvent systems. Its inert and lipophilic nature makes it a valuable building block in medicinal chemistry. researchgate.net

Table 3: Influence of the Adamantane Moiety on Reactions

| Property | Mechanistic Implication | Example |

| High Stability | Acts as a thermodynamic sink in rearrangement reactions. | Lewis acid-catalyzed synthesis of adamantane. nih.gov |

| Steric Bulk | Controls regioselectivity by blocking certain reaction sites. | Use as a bulky ligand to enhance catalytic activity. researchgate.net |

| Intermediate Stabilization | Stabilizes bridgehead carbocations and radicals. | Direct radical C-H functionalization of adamantane. nih.gov |

| Lipophilicity | Affects solubility and interaction with biological systems. | Use as a building block in drug development. researchgate.net |

Mechanistic Influence of the Indole Ring System on Reactivity

The reactivity of an this compound is significantly influenced by the electronic properties of the indoline ring system, which is a saturated analog of indole. Unlike the aromatic indole ring where the nitrogen lone pair is delocalized within the π-system, the nitrogen in an indoline ring possesses a more localized lone pair, rendering it more like a typical secondary amine. This localization has profound effects on the adjacent ketone moiety.

The indoline nitrogen can exert a strong electron-donating inductive effect, which can influence the reactivity of the attached carbonyl group. This electron donation can decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack compared to a simple alkyl or aryl ketone.

However, the most significant influence of the indolinyl moiety stems from its behavior in acid- or base-catalyzed reactions, where it can directly participate in the reaction mechanism. In acidic conditions, the indoline nitrogen can be protonated. In contrast, the parent indole ring is typically protonated at the C3 position due to the enamine-like reactivity of the pyrrole (B145914) portion of the ring, which preserves the aromaticity of the benzene (B151609) ring in the resulting cation. wikipedia.orgbhu.ac.in The C3 position of indole is exceptionally reactive towards electrophiles, estimated to be 10¹³ times more reactive than benzene. wikipedia.org This high nucleophilicity is a result of the stabilization of the cationic intermediate by the nitrogen atom's lone pair. bhu.ac.inslideshare.netstackexchange.comquora.com

Keto-Enol Tautomerism and Alpha-Hydrogen Acidity in Ketones

Keto-enol tautomerism describes the chemical equilibrium between a carbonyl compound (the keto form) and its corresponding enol (an alkene with a hydroxyl group). masterorganicchemistry.comopenstax.org This equilibrium is fundamental to the reactivity of ketones, as the enol or its conjugate base, the enolate, is the key nucleophilic intermediate in many C-C bond-forming reactions. ualberta.ca The process is catalyzed by both acid and base. openstax.orgpressbooks.pubchemistrysteps.com

The acidity of the α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) is a critical factor governing enol and enolate formation. youtube.comuomustansiriyah.edu.iq Carbonyl compounds have unusually acidic α-hydrogens (pKa ≈ 16-20) compared to simple alkanes (pKa > 50). pressbooks.publibretexts.orglibretexts.org This enhanced acidity is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized onto the electronegative oxygen atom. pressbooks.publibretexts.org

| Compound Type | Structure | Approximate pKa |

|---|---|---|

| Alkane (for comparison) | R-CH₂-H | ~50 |

| Ester | R-CH₂-COOR' | ~25 |

| Ketone | R-CH₂-COR' | ~20 |

| Aldehyde | R-CH₂-CHO | ~17 |

| β-Diester | ROOC-CH₂-COOR | ~13 |

| β-Ketoester | RCO-CH₂-COOR' | ~11 |

| β-Diketone | RCO-CH₂-COR' | ~9 |

In an this compound, there are two α-positions to consider: the C2 position of the indoline ring and the bridgehead carbon of the adamantane cage. Deprotonation at the adamantane bridgehead is highly unfavorable due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead position of a small bicyclic system because it would introduce excessive ring strain. Therefore, enolization will occur exclusively toward the indoline ring.

The equilibrium between the keto and enol forms is typically dominated by the more stable keto tautomer. openstax.orglibretexts.org However, factors such as conjugation, hydrogen bonding, and solvent can shift the equilibrium toward the enol form. masterorganicchemistry.comopenstax.org The interconversion between tautomers proceeds through an enolate intermediate under basic conditions or a protonated carbonyl intermediate under acidic conditions. pressbooks.pubchemistrysteps.com This tautomerization can lead to the racemization of a chiral center at the α-position, as the planar enol intermediate can be protonated from either face. pressbooks.pub

Stereochemical Aspects of Ketone Formation and Transformation

Mechanisms of Asymmetric Catalysis in Ketone Reactions

Asymmetric catalysis provides a powerful method for the synthesis of enantiomerically pure chiral alcohols from prochiral ketones, a transformation of significant value in the pharmaceutical and fine chemical industries. nih.govrsc.orgmdpi.com The core principle involves the use of a chiral catalyst that interacts with the ketone substrate to create a diastereomeric, high-energy transition state, directing the reaction to occur preferentially on one of the two enantiotopic faces of the carbonyl group. nih.govacs.org

A prominent example is the asymmetric hydrogenation of ketones using chiral ruthenium complexes. nih.govrsc.orgnih.govrsc.org Catalysts such as those derived from Ru(II), a chiral diphosphine ligand (e.g., BINAP), and a chiral diamine ligand are highly effective. acs.org The accepted mechanism is a nonclassical metal-ligand bifunctional process. acs.org In this pathway, the active catalyst is a ruthenium dihydride species, RuH₂. acs.org The reduction of the ketone proceeds through a concerted, six-membered pericyclic transition state where one hydride is transferred from the ruthenium center to the carbonyl carbon, while a proton is simultaneously transferred from a coordinated amine (NH) ligand to the carbonyl oxygen. acs.org This mechanism avoids direct coordination of the ketone's oxygen to the metal center and explains the high efficiency and enantioselectivity observed. acs.org The reaction conditions, particularly the presence of a base, can significantly accelerate the reaction rate. acs.org

| Catalyst Type | Typical Ligands | Substrate Class | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Ru(II)-Diphosphine/Diamine | (S)-TolBINAP, (S,S)-DPEN | Aromatic Ketones | Metal-ligand bifunctional, outer-sphere mechanism | acs.org |

| η⁶-Arene/TsDPEN-Ru | p-Cymene, (S,S)-TsDPEN | Base-sensitive Ketones (e.g., α-chloro ketones) | Operates under slightly acidic conditions | nih.gov |

| MsDPEN-CpIr | (S,S)-MsDPEN, Cp | Heterocyclic Ketones | Isoelectronic to Ru catalysts, high enantioselectivity | nih.gov |

| Ir-P,N,O Ligands | f-Amphol | Simple Ketones | Hemilabile pincer-type ligands | mdpi.com |

| Alcohol Dehydrogenases (ADHs) | Enzyme (e.g., from italic>Lactobacillus kefir/italic>) | Bulky-Bulky Ketones | Biocatalytic reduction using NAD(P)H cofactor | acs.orgnih.govresearchgate.net |

For sterically demanding substrates, such as those containing a bulky adamantyl group, catalyst design is crucial. nih.govacs.orgresearchgate.net Biocatalytic methods using alcohol dehydrogenases (ADHs) have emerged as a powerful alternative for the reduction of such "bulky-bulky" ketones, offering high stereoselectivity where traditional chemical catalysts may struggle. acs.orgresearchgate.netresearchgate.net

Enantioselective Carbon-Carbon Bond Formation Mechanisms

The formation of carbon-carbon bonds at the α-position of a ketone is a cornerstone of organic synthesis. Achieving this enantioselectively allows for the construction of chiral centers, including challenging quaternary carbons. nih.govresearchgate.net Mechanisms for these transformations often rely on the generation of a chiral nucleophile (an enolate) or the reaction of an achiral enolate with a chiral electrophile, with stereocontrol exerted by a chiral catalyst.

Palladium-catalyzed asymmetric allylic alkylation (AAA) of ketone enolates is a well-established method. nih.govresearchgate.netnih.govresearchgate.netorganic-chemistry.org In one common approach, an enol carbonate or silyl (B83357) enol ether is used as a ketone surrogate. The mechanism involves the oxidative addition of a palladium(0) complex to the allylic system to generate a π-allyl-Pd(II) intermediate. nih.gov The chiral ligand bound to the palladium controls the facial selectivity of the subsequent nucleophilic attack by the enolate, which can be generated in situ. nih.govresearchgate.net An alternative proposed mechanism involves an "inner-sphere" pathway where the enolate coordinates to the palladium center before undergoing reductive elimination to form the C-C bond. nih.govnih.gov This latter mechanism can explain observed stereochemical outcomes that are contrary to predictions from a direct external attack. nih.gov

| Reaction Type | Catalyst/Reagent | Key Mechanistic Step | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Pd(0) / Chiral Ligand (e.g., Trost ligand) | Enantioselective attack of an enolate on a chiral π-allyl-Pd complex. | α-Allyl Ketones | nih.govresearchgate.netnih.gov |

| Asymmetric Direct Alkynylation | Chiral CCN Pincer Rh(III) Complex | Insertion of a ketone into a Rh-alkynyl bond within a chiral ligand sphere. | Chiral Propargyl Alcohols | nii.ac.jp |

| Enzymatic Aldol (B89426) Addition | Aldolase | Stereoselective addition of a donor (ketone) to an acceptor (aldehyde). | β-Hydroxy Ketones | rsc.orgacs.orgfrontiersin.org |

| Enzymatic Acyloin Condensation | Benzaldehyde (B42025) Lyase (ThDP-dependent) | Carboligation of an aldehyde donor to a ketone acceptor via a ThDP-bound intermediate. | α-Hydroxy Ketones | acs.orgresearchgate.net |

| NHC-Catalyzed Radical Coupling | Chiral N-Heterocyclic Carbene (NHC) / Photoredox | Stereo-determining radical-radical coupling of an NHC-bound ketyl radical. | α-Chiral Ketones | researchgate.netnih.gov |

| Organocatalytic C-C Activation | Chiral N-Heterocyclic Carbene (NHC) | Addition of NHC to ketone initiates enantioselective ring-opening of a cyclobutenone. | Multicyclic Lactams | nih.gov |

Enzymes also provide highly selective pathways for enantioselective C-C bond formation. rsc.orgfrontiersin.org Aldolases catalyze stereoselective aldol reactions, while thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes like benzaldehyde lyase can catalyze acyloin-type condensations to form α-hydroxy ketones with excellent enantiopurity. acs.orgfrontiersin.orgresearchgate.net The mechanism of ThDP-dependent enzymes involves the formation of a nucleophilic "activated aldehyde" intermediate that then attacks an electrophilic ketone. acs.org More recently, novel strategies combining N-heterocyclic carbene (NHC) organocatalysis with photoredox catalysis have enabled enantioselective radical-radical couplings to form α-chiral ketones. nih.gov

Analytical Chemistry Research for Structural Elucidation and Purity Assessment of Adamantanyl Indolinyl Ketone

Spectroscopic Methodologies for Molecular Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, including the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide information on the chemical environment, connectivity, and stereochemistry of atoms within the adamantanyl indolinyl ketone framework.

Research Findings:

While specific spectral data for this compound is not widely published, analysis of structurally similar compounds, such as adamantane (B196018) derivatives and indole-containing molecules, provides expected chemical shift ranges. mdpi.comresearchgate.net For instance, research on various adamantane derivatives confirms the characteristic signals of the adamantyl cage. mdpi.com The ¹H NMR spectrum is expected to show broad singlets or multiplets for the adamantyl protons, typically in the upfield region (δ 1.7-2.2 ppm). The protons on the indoline (B122111) ring would appear in the aromatic to aliphatic region, with those adjacent to the nitrogen atom being deshielded. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (expected around δ 200-210 ppm), the quaternary and methine carbons of the adamantyl group (typically δ 28-45 ppm), and the carbons of the indoline ring. bhu.ac.in

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

| Adamantyl CH | ~2.1 | ~38 | Methine protons/carbons at bridgehead positions. |

| Adamantyl CH₂ | ~1.7-1.9 | ~28, ~36 | Methylene protons/carbons of the adamantyl cage. |

| Indoline Aromatic CH | ~6.8-7.8 | ~110-150 | Protons and carbons of the benzene (B151609) portion of the indoline ring. |

| Indoline N-CH₂ | ~3.5-4.0 | ~50-55 | Methylene protons adjacent to the nitrogen atom. |

| Indoline C-CH₂ | ~3.0-3.3 | ~30-35 | Methylene protons on the five-membered ring, not adjacent to nitrogen. |

| Ketone C=O | N/A | ~200-210 | Carbonyl carbon signal; no attached protons. |

Note: These are predicted values based on analogous structures. Actual values may vary depending on substitution and solvent.

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information on the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) measures m/z with very high accuracy, allowing for the determination of the exact molecular formula. researchgate.net

Research Findings:

The identification of new synthetic cannabinoids, including those with adamantyl moieties like APICA and APINACA, has been heavily reliant on MS and HRMS. researchgate.net For this compound, electron ionization (EI) mass spectrometry is expected to produce a distinct fragmentation pattern. A key fragmentation process for ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. miamioh.eduyoutube.comlibretexts.org This would lead to the formation of a stable adamantyl cation (m/z 135) or an indolinoyl cation. The molecular ion peak (M+) would be observed, and its exact mass from HRMS would confirm the elemental composition. For example, the related compound N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA) shows a molecular ion at m/z 365 and characteristic fragments from the loss of the adamantyl group. researchgate.net

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure / Origin | Significance |

| [M]+ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M - C₁₀H₁₅]+ | Loss of adamantyl radical | Indicates the presence of an adamantyl group via alpha-cleavage. |

| 135 | Adamantyl cation [C₁₀H₁₅]+ | A very common and stable fragment, highly indicative of an adamantane moiety. |

| [Indoline-C=O]+ | Indolinoyl cation | Result of alpha-cleavage on the other side of the ketone. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a compound. wpmucdn.com

Research Findings:

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent and easily identifiable peak will be the carbonyl (C=O) stretching vibration, which for ketones typically appears in the range of 1680-1725 cm⁻¹. wpmucdn.com If the ketone is conjugated with the aromatic part of the indoline ring, this peak may shift to a lower frequency (1660-1690 cm⁻¹). wpmucdn.commdpi.com The N-H stretching vibration of the secondary amine in the indoline ring would appear as a sharp to medium peak around 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the adamantyl and indoline aliphatic parts would be observed just below 3000 cm⁻¹, while aromatic C-H stretches would appear just above 3000 cm⁻¹. The NIST Chemistry WebBook provides reference spectra for related structures like adamantane-1-carboxylic acid, which can be used to predict the regions of adamantane-related vibrations. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3500 | N-H stretch | Secondary Amine (Indoline) |

| >3000 | C-H stretch | Aromatic (Indoline) |

| <3000 | C-H stretch | Aliphatic (Adamantyl, Indoline) |

| ~1660-1725 | C=O stretch | Ketone |

| ~1600, ~1450-1500 | C=C stretch | Aromatic Ring (Indoline) |

| ~1100-1300 | C-N stretch | Amine (Indoline) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is highly versatile and can be coupled with various detectors for enhanced selectivity and sensitivity. Ultraviolet (UV) or Diode-Array Detectors (DAD) are common for compounds with chromophores, while coupling to a Mass Spectrometer (HPLC-MS) provides definitive structural information.

Research Findings:

HPLC methods are extensively used for the analysis of synthetic cannabinoids, many of which share structural similarities with this compound. researchgate.netthermofisher.com A typical method would involve reversed-phase chromatography using a C18 or Phenyl-Hexyl column. thermofisher.com The mobile phase would likely consist of a gradient mixture of an aqueous solvent (like water with formic acid or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol). nist.gov DAD detection would monitor for absorbance at wavelengths characteristic of the indoline chromophore, while MS detection would provide mass data for confirmation and identification of the parent compound and any impurities. For example, in the analysis of 5F-AKB-48, a phenyl-hexyl column was used with a gradient elution, coupled to a high-resolution mass spectrometer for detection. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for analyzing volatile and thermally stable compounds. sysydz.netresearchgate.net The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer. For non-volatile compounds, derivatization may be necessary to increase volatility. rsc.org

Research Findings:

GC-MS is a standard method for identifying synthetic cannabinoids in seized materials. researchgate.netresearchgate.netnotulaebotanicae.ro this compound, being a relatively large molecule, may require high temperatures for volatilization. Analysis would typically be performed on a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS). notulaebotanicae.ro The mass spectrometer, operating in electron ionization (EI) mode, would generate a fragmentation pattern that serves as a chemical fingerprint, allowing for identification by comparison to a spectral library or through interpretation of the fragments. researchgate.net It is important to consider the possibility of thermal degradation in the hot GC injector, which can sometimes lead to misidentification if decomposition products are observed. rsc.org

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, DAD, MS)

Advanced Derivatization Strategies for Analytical Enhancement

In the analytical examination of this compound, derivatization serves as a critical step to augment the compound's chemical properties for improved chromatographic separation and detector response. The inherent chemical structure of this compound, particularly the ketone functional group, presents a prime target for chemical modification. These strategies are essential for overcoming challenges such as low volatility or poor ionization efficiency, thereby enhancing the sensitivity and selectivity of analytical methods.

Derivatization of Carbonyl Groups for Improved Detection

The ketone's carbonyl group is often the focal point for derivatization, aiming to introduce a tag that is more amenable to specific detection systems, such as electron capture detection (ECD) or mass spectrometry (MS). The primary goal is to modify the analyte to increase its volatility for gas chromatography (GC) or to enhance its ionization efficiency for liquid chromatography-mass spectrometry (LC-MS). ddtjournal.comlibretexts.org

One of the most effective and widely used reagents for the derivatization of ketones is o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) hydrochloride (PFBHA). nih.govresearchgate.net This reagent reacts with the carbonyl group to form an oxime derivative. The introduction of the pentafluorobenzyl group significantly enhances the electron-capturing properties of the molecule, making it highly sensitive to ECD and negative chemical ionization (NCI) mass spectrometry. nih.govresearchgate.net The NCI mode, in particular, offers high selectivity and sensitivity for compounds derivatized with PFBHA. nih.gov The reaction typically forms two geometric isomers, (E) and (Z) oximes, which can often be chromatographically resolved, providing additional confirmation of the analyte's identity. researchgate.net

Another common derivatization agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govyorku.ca It reacts with ketones to form 2,4-dinitrophenylhydrazone derivatives. These derivatives are highly chromophoric, making them suitable for UV-Vis detection in high-performance liquid chromatography (HPLC). libretexts.org Furthermore, these derivatives are amenable to analysis by both GC-MS and LC-MS, with atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI) being effective ionization techniques for their detection. nih.govnih.gov The use of DNPH derivatization has been shown to allow for the separation and analysis of various C4, C5, and C6 isomeric carbonyl compounds. nih.gov

The selection of a derivatization strategy depends on the analytical instrumentation available and the specific requirements of the analysis, such as the need for high sensitivity or the resolution of complex mixtures.

Table 1: Common Derivatization Reagents for Ketone Analysis This table is interactive. Users can sort and filter the data.

Methodologies for Isomer Separation and Quantitative Analysis

The structural complexity of this compound, featuring a rigid, chiral adamantane cage and potential positional isomers on the indolinyl ring, necessitates advanced analytical methodologies for effective separation and quantification. mdpi.com Isomerism is a common feature in synthetic cannabinoids and related adamantane derivatives, and the separation of these isomers is crucial for unambiguous identification. nih.govmdpi.com

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for separating isomers of complex organic molecules. nih.gov For adamantane derivatives, which can exist as enantiomers, HPLC with a chiral stationary phase is often employed to resolve racemic mixtures. unizg.hrresearchgate.net Reversed-phase HPLC on C18-modified columns has also demonstrated high selectivity for various adamantane derivatives, making it suitable for purification control and quantitative identification in complex mixtures. researchgate.net Coupling UHPLC with high-resolution mass spectrometry (HRMS) combines excellent separation efficiency with powerful qualitative capabilities, proving effective for distinguishing between isomers with very small structural differences. nih.gov

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another cornerstone technique for the analysis of adamantanyl indolinyl ketones, especially after derivatization to increase volatility. europa.eu Capillary GC columns with various stationary phases can resolve structural isomers. For instance, GC-MS analysis of products from the reaction of 1,3-dibromoadamantane (B19736) indicated the formation and successful separation of two isomers by column chromatography, which were then identified by their mass spectra. mdpi.com

Quantitative analysis relies on the development of validated methods, typically employing an internal standard to ensure accuracy and precision. unodc.org Calibration curves are constructed using standard solutions of the target analyte over a working concentration range. unodc.orgrsc.org Both LC-MS/MS and GC-MS methods can be validated for quantitative purposes, offering low limits of detection (LOD) and quantification (LOQ). oup.comnih.gov Quantitative nuclear magnetic resonance (q-NMR) spectroscopy has also emerged as a robust and reliable analytical method that, in some cases, does not require reference standards, offering a non-destructive and rapid alternative to chromatographic techniques. rsc.org

Table 2: Analytical Methodologies for Isomer Separation and Quantitation This table is interactive. Users can sort and filter the data.

Theoretical and Computational Investigations of Adamantanyl Indolinyl Ketone

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental tools for understanding the three-dimensional structure and electronic properties of molecules, which in turn dictate their chemical behavior.

Computational Analysis of Molecular Geometry and Conformational Preferences

The geometry of adamantanyl indolinyl ketone is significantly influenced by the steric bulk of the adamantyl group. Computational methods, such as Density Functional Theory (DFT), are employed to determine the most stable conformations by calculating the potential energy surface.

For adamantyl-containing ketones, the connection of the rigid and bulky adamantane (B196018) cage to the carbonyl group introduces notable steric hindrance. semanticscholar.org This steric strain influences the torsional angles between the adamantyl group, the carbonyl carbon, and the adjacent indolinyl ring system. Equilibrium geometry calculations on related 1-adamantyl ketones show that the steric hindrance from the bulky adamantyl substituent can lead to non-planar arrangements between the carbonyl group and an adjacent aromatic ring. semanticscholar.org For instance, in 1-adamantyl(phenyl)methanone, a torsion angle of approximately 10.9° between the carbonyl group and the phenyl ring has been calculated, highlighting the steric effect of the adamantyl group. semanticscholar.org

| Compound | Computational Method | Key Finding | Reference |

|---|---|---|---|

| 1-Adamantyl(phenyl)methanone | DFT | Calculated torsion angle (O=C-C-C) of 10.9° due to steric hindrance. | semanticscholar.org |

| 1-Adamantyl N-methylpiperidine | MM3 | Equatorial adamantyl group conformation is most stable by >1.1 kcal/mol. | acs.org |

| Adamantylated benzimidazoles | DFT/QTAIM | Molecular conformation is stabilized by intramolecular C-H···X hydrogen bonds involving the adamantyl group. | mdpi.com |

Quantum Chemical Predictions of Reactivity and Selectivity

Quantum chemical calculations are powerful tools for predicting the reactivity and selectivity of chemical reactions. scienceopen.com Methods like Density Functional Theory (DFT) can be used to calculate various electronic properties and reactivity descriptors that provide insight into how a molecule will behave in a chemical reaction. scienceopen.comrsc.org

The reactivity of a ketone is largely governed by the electronic nature of the carbonyl group (C=O). nih.gov The carbon atom of the carbonyl is electrophilic, making it susceptible to attack by nucleophiles. nih.govnih.gov The presence of the electron-donating adamantyl group and the potentially electron-rich indolinyl group would modulate the electrophilicity of the carbonyl carbon in this compound.

Computational studies on related ketones utilize several approaches to predict reactivity:

Frontier Molecular Orbital (FMO) Theory : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. For a ketone, the LUMO is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO can indicate the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis : This method provides information about charge distribution. In a study on the nitration of 1-adamantyl bearing aromatic ketones, NBO analysis was used to calculate the charges on the carbon atoms of the aromatic ring to explain the observed regioselectivity. semanticscholar.org

Conceptual DFT Reactivity Indices : Parameters such as electrophilicity index (ω), chemical potential (μ), and hardness (η) can be calculated to quantify and compare the reactivity of different molecules or different sites within the same molecule. mdpi.com For instance, in Diels-Alder reactions involving α,β-unsaturated ketones, these indices help predict how catalysts alter the polarity and feasibility of the reaction. mdpi.com

For this compound, computational models would likely predict that the carbonyl carbon is the primary site for nucleophilic attack. The selectivity (e.g., facial selectivity of the attack on the carbonyl) would be influenced by the steric hindrance imposed by the bulky adamantyl group and the stereoelectronic properties of the chiral indolinyl ring. nih.gov

| System | Computational Method | Descriptor/Finding | Implication for Reactivity | Reference |

|---|---|---|---|---|

| 1-Adamantyl Phenyl Ketone | DFT (NBO) | Calculated NBO charges on aromatic carbons. | Explains regioselectivity in electrophilic substitution. | semanticscholar.org |

| α,β-Unsaturated Ketones | DFT (CDFT) | Electrophilicity index (ω) increases with Lewis Acid catalysis. | Predicts increased polarity and reaction rate. | mdpi.com |

| Generic Ketones | Quantum Chemistry | LUMO is centered on the carbonyl carbon. | Identifies the site of nucleophilic attack. | nih.gov |

Computational Approaches to Automated Structural Elucidation from Spectroscopic Data

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated computational tools that integrate various spectroscopic data to determine the structure of unknown organic compounds. ontosight.aitechnologynetworks.com These systems are particularly valuable for complex molecules where manual interpretation of spectra can be challenging and prone to bias. technologynetworks.comacs.org

The process of automated structural elucidation for a compound like this compound would typically involve the following steps:

Data Input : Experimental data from various spectroscopic techniques, such as 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are fed into the system. acdlabs.comnih.gov A molecular formula, if known from high-resolution MS, is a crucial starting point. acdlabs.com

Structure Generation : The software generates a comprehensive set of all possible structural isomers that are consistent with the molecular formula and other initial constraints. ontosight.ai

Spectral Prediction and Filtering : For each generated candidate structure, the system predicts the corresponding spectra (e.g., ¹³C and ¹H NMR chemical shifts). nih.gov These predicted spectra are then compared against the experimental data.

Ranking and Verification : Candidate structures are ranked based on the goodness-of-fit between the predicted and experimental spectra. technologynetworks.com Advanced algorithms, such as the DP4 probability metric, can be used to provide a statistical measure of confidence for each proposed structure. acdlabs.com

Several software packages, such as ACD/Structure Elucidator and Sherlock, have been developed for this purpose. acs.orgnih.gov Recent advancements also incorporate machine learning and AI, which can identify functional groups from IR spectra or even predict a full molecular structure from combined spectral data. chemrxiv.orgchemrxiv.orgacs.org For a molecule with the complexity of this compound, a combination of 2D NMR experiments like COSY, HSQC, and HMBC would be essential for the CASE software to accurately determine the connectivity between the adamantyl, carbonyl, and indolinyl fragments. acs.org

| Component | Description | Relevant Spectroscopic Data | Reference |

|---|---|---|---|

| Structure Generator | Creates all possible isomers from a molecular formula. | High-Resolution Mass Spectrometry (for molecular formula) | ontosight.ai |

| Spectrum Predictor | Calculates theoretical spectra for candidate structures. | ¹H NMR, ¹³C NMR | nih.gov |

| Comparison & Ranking | Scores candidates by comparing predicted vs. experimental data. | ¹H, ¹³C, COSY, HSQC, HMBC, IR | technologynetworks.comacdlabs.com |

| Fragment Analysis | Identifies known structural fragments from spectral patterns. | IR, NMR | nih.govacs.org |

Mechanistic Computational Chemistry for this compound Transformations

Computational chemistry provides indispensable insights into the detailed mechanisms of chemical reactions, including the identification of transition states and reaction intermediates. academie-sciences.frscholarsresearchlibrary.com For transformations involving this compound, DFT calculations would be the primary tool to map out the potential energy surfaces of possible reaction pathways.

Potential transformations of this compound that could be investigated computationally include:

Nucleophilic Addition to the Carbonyl : This is a fundamental reaction of ketones. academie-sciences.fr Computational studies can model the approach of a nucleophile, locate the transition state, and calculate the activation energy. This can help explain stereoselectivity, for example, why a nucleophile might preferentially attack one face of the carbonyl group over the other, a question of high importance given the chiral nature of the indolinyl moiety and the steric bulk of the adamantyl group. unipd.it

α-Functionalization : Reactions at the carbon atom adjacent (alpha) to the ketone can be studied. Computational analysis of the Pd-catalyzed α-arylation of ketones, for instance, has elucidated the full catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, and explained the origins of enantioselectivity. unipd.it Similar studies could predict the feasibility and outcome of α-functionalizing this compound.

Cycloaddition Reactions : If the indolinyl ring or a substituent contains a double bond, cycloaddition reactions might be possible. Computational mechanistic studies on Ti(salen) catalyzed [3 + 2] cycloadditions of cyclopropyl (B3062369) ketones have successfully modeled the catalytic cycle, identified the selectivity-determining step, and even guided the development of improved catalysts. nih.gov

Photochemical Reactions : Ketones are known to undergo photochemical transformations, such as the Norrish Type II reaction, which involves intramolecular hydrogen abstraction. scholarsresearchlibrary.com Computational studies have successfully modeled the six-membered cyclic transition state involved in this process for aliphatic ketones. scholarsresearchlibrary.com

Advanced Synthetic Transformations and Derivatization of Adamantanyl Indolinyl Ketone Scaffolds

Enantioselective Synthesis Strategies and Applications

The generation of chiral centers with high stereocontrol is a cornerstone of modern organic synthesis, particularly for producing enantiomerically pure compounds. For adamantanyl indolinyl ketones, establishing stereocenters, especially at the α-position to the carbonyl or within the indoline (B122111) ring, is critical for modulating their biological activity and material properties.

Asymmetric Alkyl and Other Group Additions to Ketones

The direct asymmetric α-alkylation of ketones is a formidable challenge in organic synthesis. nih.govnih.gov However, significant progress has been made using both transition-metal catalysis and organocatalysis. nih.govnih.gov For ketones bearing bulky substituents like adamantane (B196018), achieving high enantioselectivity requires carefully designed chiral catalysts that can overcome steric hindrance and effectively differentiate between the enantiotopic faces of the enolate. nih.gov

A notable strategy involves the use of chiral ligands that incorporate a bulky group themselves. For instance, chiral titanium catalysts derived from (R)-3,6,6'-tri(adamantan-1-yl)-[1,1'-binaphthalene]-2,2'-diol ((R)-adamantyl-BINOL) have proven highly effective in the enantioselective alkylation of aldehydes. csic.esacs.org These catalysts demonstrate that the adamantyl groups on the ligand play a crucial role in creating a well-defined chiral pocket, leading to high yields and enantiomeric excesses (ee). csic.es While this specific catalyst has been applied to aldehydes, the principle of using sterically demanding chiral ligands is directly applicable to the asymmetric alkylation of ketones, including adamantanyl indolinyl ketone. csic.esacs.org

Transition metal-catalyzed asymmetric addition of organoboron reagents to ketones has also emerged as a powerful method for creating chiral alcohols, which are precursors to chiral ketones. sioc-journal.cn Rhodium and ruthenium complexes are particularly effective, though achieving high enantioselectivity with simple, unactivated ketones remains a challenge. sioc-journal.cn

Table 1: Examples of Enantioselective Alkylation of Aldehydes using Adamantyl-Containing Catalysts

This table illustrates the effectiveness of adamantyl-containing chiral catalysts in related transformations, providing a model for their potential application to adamantanyl indolinyl ketones.

| Aldehyde Substrate | Catalyst | Alkylating Agent | Yield (%) | ee (%) | Reference |

| Benzaldehyde (B42025) | (R)-5-[Ti] | Et₂Zn | 85 | 88 | csic.es |

| 4-Methoxybenzaldehyde | (R)-2-[Ti] | Et₂Zn | 98 | 99 | csic.es |

| 2-Naphthaldehyde | (R)-2-[Ti] | Et₂Zn | 95 | 98 | csic.es |

| 3-Thiophenecarboxaldehyde | (R)-2-[Ti] | Et₂Zn | 87 | 96 | csic.es |

Organocatalytic and Transition Metal-Catalyzed Asymmetric Syntheses of Indolinyl Ketones

Organocatalysis provides a powerful, metal-free approach to asymmetric synthesis. Chiral phosphoric acids, thioureas, and cinchona alkaloids have been successfully employed to catalyze the asymmetric synthesis of various chiral heterocycles, including those based on indole (B1671886). mdpi.com These catalysts can activate substrates through hydrogen bonding and other noncovalent interactions, facilitating highly enantioselective transformations. mdpi.comnih.gov For instance, the Michael addition of ketones to nitroalkenes, catalyzed by chiral thiourea (B124793) derivatives, can generate products with high diastereo- and enantioselectivity. mdpi.com

Transition metal catalysis offers a complementary set of tools. Chiral-at-metal complexes, where the metal center itself is the source of chirality, have been used in the enantioselective alkynylation of trifluoromethyl ketones with excellent yields and enantioselectivity. nih.gov Similarly, iridium complexes have been employed for the enantioselective conjugate addition of indoles to α,β-unsaturated acyl imidazoles, demonstrating the power of these catalysts in functionalizing the indole core. nih.gov The development of bifunctional phosphine (B1218219) ligands that can engage in noncovalent interactions with the substrate represents another significant advancement, enabling challenging gold-catalyzed enantioselective dearomatization reactions of naphthol derivatives. mdpi.com A copper-catalyzed cyclization reaction has also been developed for the synthesis of trifluoromethylated indolinyl ketones. cambridge.org These diverse catalytic systems provide a rich platform for the development of enantioselective routes to adamantanyl indolinyl ketones.

Chemical Derivatization for Structural Diversification

The derivatization of the this compound scaffold is essential for exploring structure-activity relationships and developing new functional materials. Modifications can be targeted at the ketone's carbonyl group, the indole nucleus, or the adamantane cage.

Formation of Imine, Enamine, and Hydrazone Derivatives from Ketones

The carbonyl group of the ketone is a prime site for derivatization. It readily reacts with primary amines or ammonia (B1221849) to form imines (Schiff bases) and with secondary amines to yield enamines. masterorganicchemistry.com These reactions are typically acid-catalyzed and reversible. masterorganicchemistry.com Enamines are particularly useful synthetic intermediates as they are nucleophilic at the α-carbon. masterorganicchemistry.com